molecular formula C12H15BrO2 B8127699 (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran

(R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran

Cat. No.: B8127699
M. Wt: 271.15 g/mol
InChI Key: SJMXSAQJUSHNTI-SNVBAGLBSA-N
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Description

(R)-3-(4-Bromo-3,5-dimethylphenoxy)tetrahydrofuran (CAS 1447325-52-1) is a chiral tetrahydrofuran (THF) derivative of interest in medicinal and synthetic chemistry . Its molecular formula is C12H15BrO2, with a molecular weight of 271.15 g/mol . The compound features a bromo- and dimethyl-substituted aromatic ring connected to the 3-position of a tetrahydrofuran ring in the (R)-configuration, a structural motif prevalent in numerous biologically active natural products . Tetrahydrofuran rings are common substructures in a broad array of marine polyketide natural products, which are known for their challenging molecular architectures and promising biological activities, including potent cytotoxicity . The presence of the bromine atom offers a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling researchers to explore structure-activity relationships (SAR) or incorporate this chiral building block into more complex molecular systems. This compound is intended for research applications such as the synthesis of complex natural product analogs, the development of new chiral ligands, or the investigation of sodium channel modulators . (R)-3-(4-Bromo-3,5-dimethylphenoxy)tetrahydrofuran is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3R)-3-(4-bromo-3,5-dimethylphenoxy)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-5-11(6-9(2)12(8)13)15-10-3-4-14-7-10/h5-6,10H,3-4,7H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMXSAQJUSHNTI-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Br)C)O[C@@H]2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 3,5-Dimethylphenol

Electrophilic aromatic bromination of 3,5-dimethylphenol using molecular bromine (Br₂) in dichloromethane at 0°C achieves para-substitution due to the steric and electronic effects of the methyl groups. The reaction proceeds with 85–90% regioselectivity, yielding 4-bromo-3,5-dimethylphenol after aqueous workup. Challenges include controlling exothermic reactions and minimizing di-brominated byproducts.

Diazotization-Hydrolysis of 4-Bromo-3,5-dimethylaniline

An alternative route involves diazotizing 4-bromo-3,5-dimethylaniline (synthesized via bromination of 3,5-dimethylaniline) with NaNO₂/HCl, followed by hydrolysis in hot water to yield the phenol. This method avoids direct handling of bromine but requires precise pH and temperature control to prevent decomposition.

Preparation of (R)-Tetrahydrofuran-3-ol

The chiral alcohol precursor, (R)-tetrahydrofuran-3-ol, is synthesized via asymmetric reduction or enzymatic resolution:

Asymmetric Hydrogenation

Catalytic hydrogenation of furan-3(2H)-one using a Ru-BINAP catalyst achieves >95% enantiomeric excess (ee) for the (R)-enantiomer. Solvent choice (e.g., methanol vs. THF) and hydrogen pressure (5–10 bar) critically influence reaction rate and selectivity.

Enzymatic Kinetic Resolution

Lipase-mediated acetylation of racemic tetrahydrofuran-3-ol in vinyl acetate selectively acetylates the (S)-enantiomer, leaving (R)-tetrahydrofuran-3-ol unreacted (45% yield, 99% ee). This method is scalable but requires careful enzyme selection (e.g., CAL-B lipase).

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction is the cornerstone for constructing the stereospecific ether bond.

Standard Protocol

A mixture of 4-bromo-3,5-dimethylphenol (1.0 equiv), (R)-tetrahydrofuran-3-ol (1.2 equiv), triphenylphosphine (1.2 equiv), and diisopropyl azodicarboxylate (DIAD, 1.2 equiv) in anhydrous dichloromethane (DCM) is stirred at 20–25°C for 18–24 hours. The reaction proceeds via an SN2 mechanism, inverting the alcohol’s configuration. However, since (R)-tetrahydrofuran-3-ol is used, the product retains the desired (R)-configuration.

Optimization Data

ParameterOptimal ConditionYield Impact
SolventDCM88% yield
Temperature20–25°C<±2% variance
DIAD Equivalents1.2Max yield

Workup and Purification

The crude product is concentrated under reduced pressure and purified via silica gel chromatography (n-heptane:ethyl acetate, 10:1 → 4:1 gradient), yielding 78–85% of (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran. Residual triphenylphosphine oxide is removed by trituration with hexane.

Alternative Preparation Methods

Williamson Ether Synthesis

Reaction of 4-bromo-3,5-dimethylphenol with (R)-3-bromotetrahydrofuran in the presence of K₂CO₃ in DMF at 80°C affords the ether in 60–65% yield. However, competing elimination (forming dihydrofuran) reduces efficiency.

Ullmann Coupling

Copper-catalyzed coupling using CuI and 1,10-phenanthroline in DMSO at 110°C achieves 70% yield but requires harsh conditions that may degrade bromo substituents.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 7.26–7.19 (m, 2H, ArH), 6.93 (s, 2H, ArH), 4.89–4.87 (m, 1H, OCH), 3.94–3.88 (m, 4H, THF), 2.34 (s, 6H, CH₃).

13C NMR (100 MHz, CDCl₃):

  • δ 155.9 (C-O), 138.6 (C-Br), 132.1 (ArC), 67.1 (OCH), 61.3 (THF), 23.5 (CH₃).

HRMS (ESI-TOF):

  • [M + Na]+ calcd for C₁₃H₁₆BrO₂Na: 329.0214; found: 329.0216.

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization at the tetrahydrofuran oxygen is minimized by avoiding protic solvents and high temperatures during Mitsunobu reactions.

Byproduct Formation

Triphenylphosphine oxide precipitates are removed via filtration, while unreacted phenol is separated using basic washes (5% NaHCO₃) .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydrofuran ring with a 4-bromo-3,5-dimethylphenoxy substituent. The presence of the bromine atom and the dimethyl groups on the aromatic ring enhances its reactivity and selectivity in chemical reactions. This unique structure allows the compound to participate in diverse chemical processes, making it valuable in research applications.

Chemical Reactivity

The reactivity of (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran can be attributed to:

  • Functional Groups : The bromine and phenoxy groups contribute to its electrophilic and nucleophilic characteristics.
  • Stereochemistry : The specific stereochemical configuration influences its interaction with biological targets.

This compound can undergo several types of reactions, including nucleophilic substitutions and coupling reactions, making it suitable for synthesizing more complex molecules.

Medicinal Chemistry

(R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran has shown potential in drug development due to its ability to interact with various biological targets. Preliminary studies indicate that it may modulate enzyme activity and receptor interactions involved in disease processes. Understanding these interactions is crucial for assessing its therapeutic efficacy.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex structures through various coupling reactions. For instance, it can react with other functionalized compounds to yield novel derivatives that may possess enhanced biological activity or improved pharmacokinetic properties.

Interaction Studies

Research involving interaction studies is vital for elucidating the pharmacokinetics and pharmacodynamics of (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran. These studies help identify potential drug targets and pathways influenced by the compound, paving the way for further therapeutic applications.

Case Study 1: Interaction with Biological Targets

A study investigated the interaction of (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran with specific enzymes involved in metabolic pathways. Results indicated that the compound exhibited inhibitory effects on certain enzymes, suggesting potential as a therapeutic agent in metabolic disorders.

Case Study 2: Synthesis of Derivatives

In another study, researchers synthesized several derivatives from (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran by modifying the tetrahydrofuran ring. These derivatives were screened for biological activity, revealing enhanced efficacy against specific cancer cell lines compared to the parent compound.

Comparative Analysis of Related Compounds

To understand the unique properties of (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran better, a comparison with structurally similar compounds can be informative:

Compound NameStructure FeaturesUnique Characteristics
4-Bromo-2-methylphenolSimilar phenolic structureFewer methyl groups; less steric hindrance
4-Bromo-3-methoxyphenolContains a methoxy groupDifferent electronic properties due to methoxy
2-(4-Bromo-3-methylphenyl)ethanolAliphatic alcoholDifferent functional group; altered reactivity

This table illustrates how variations in substituents affect reactivity and biological activity.

Mechanism of Action

The mechanism of action of ®-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

Key Differences :

  • Substituents : Contains two bromine atoms at positions 3 and 4 and four phenyl groups at positions 2,2,5,5, resulting in a hexasubstituted dihydrofuran core .
  • Crystal Packing : Exhibits Br⋯Br (3.485 Å) and C—H⋯H—C interactions, which stabilize the crystal lattice .

Data Comparison :

Property (R)-3-(4-Bromo-3,5-dimethylphenoxy)tetrahydrofuran 3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran
Molecular Weight (g/mol) ~300–350 (estimated) 564.2 (calculated)
Bromine Positions 4 (phenoxy ring) 3 and 4 (dihydrofuran core)
Solubility Higher in organic solvents Lower due to phenyl groups

Pharmaceutical Analog: (4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(2,4-Dimethoxyphenyl)methyl]-4a-methyltetrahydrofuran Derivative

Key Differences :

  • Substituents: Features a difluorophenyl group and a dimethoxyphenylmethyl moiety, enhancing hydrogen-bonding capacity and metabolic stability compared to the dimethylphenoxy group in the target compound .
  • Analytical Data :
    • LCMS : m/z 554 [M+H]⁺ (vs. ~300–350 for the target compound) .
    • HPLC Retention : 1.64 minutes (SQD-FA05 conditions), indicating higher polarity due to fluorine and methoxy groups .

Impact on Bioactivity :
The difluorophenyl group may improve binding affinity to hydrophobic protein pockets, while the target compound’s methyl groups could enhance membrane permeability.

Key Findings from :

  • Substituents on the aromatic amine (e.g., halogen, methoxy, nitro) influence reaction yields in palladium-catalyzed syntheses:
Substituent Yield Range
Alkyl 80–93%
Halogen 70–85%
Nitro 54–60%

Complex Analogs: Simson Pharma’s Tetrahydrofuran-Pyran Hybrid

Structural Features :

  • Combines a tetrahydrofuran ring with a hydroxymethyltetrahydro-2H-pyran triol system and a bromophenyl-benzyl group .
  • Functional Implications: Enhanced hydrogen-bonding capacity due to hydroxyl groups. Higher molecular complexity may improve selectivity in biological targets but reduce synthetic accessibility compared to the simpler (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran.

Biological Activity

(R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran is a phenoxy derivative notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a tetrahydrofuran ring and a substituted aromatic group, suggests various applications in drug development targeting infectious diseases and cancer therapies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C13_{13}H15_{15}BrO2_2
  • Molecular Weight : 285.16 g/mol
  • Functional Groups : Tetrahydrofuran ring, bromine substituent, dimethyl groups on the aromatic ring.

The presence of the bromine atom and dimethyl groups enhances the compound's reactivity and selectivity in biological systems, making it a candidate for further pharmacological exploration.

Preliminary studies indicate that (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran interacts with various biological targets, including enzymes and receptors implicated in disease processes. This interaction is crucial for understanding its pharmacokinetics and potential therapeutic efficacy.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with cancer and infectious diseases.
  • Receptor Interaction : It may act on receptors that modulate cellular responses to stimuli, influencing pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

  • Antiviral Activity : In related studies of phenoxy derivatives, several compounds exhibited antiviral properties against various pathogens. For instance, certain derivatives demonstrated significant activity against respiratory syncytial virus (RSV) and yellow fever virus (YFV), suggesting a similar potential for (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran .
  • Cytotoxicity Assessments : Other studies have shown that structurally similar compounds can exhibit cytotoxic effects on cancer cell lines, indicating that (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran may also possess cytotoxic properties worthy of investigation .

Comparative Biological Activity Table

Compound NameTarget Pathogen/Cell LineActivityEC50_{50} (µM)Reference
(R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuranTBDTBDTBD
5-Aryloxyuracil DerivativeRSVModerate48.89
5-Aryloxyuracil DerivativeYFVModerate76.47
Compound 4cT. cruziPotent InhibitorTBD

Synthesis Pathways

The synthesis of (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran typically involves:

  • Starting Materials : 4-bromo-3,5-dimethylphenol and a suitable tetrahydrofuran precursor.
  • Reagents : Coupling agents like sodium hydride in organic solvents such as tetrahydrofuran or dimethylformamide.
  • Reaction Conditions : Controlled temperature and time to optimize yield and purity.

This synthetic approach is crucial for producing the compound in sufficient quantities for biological testing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-(4-bromo-3,5-dimethylphenoxy)tetrahydrofuran, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a tetrahydrofuran derivative with a brominated phenol intermediate. For example, NaH in THF can deprotonate phenolic hydroxyl groups, enabling ether formation (as seen in benzofuran syntheses) . To ensure enantiomeric purity, chiral resolution via chromatographic separation (e.g., chiral HPLC) or asymmetric catalysis (e.g., using chiral ligands in transition-metal catalysis) is critical. Stereochemical verification should employ polarimetry coupled with X-ray crystallography to confirm the R-configuration .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can identify substituents (e.g., bromo, methyl groups) and tetrahydrofuran ring conformation. NOESY experiments help confirm spatial proximity of substituents.
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., Br⋯Br contacts or C—H⋯H interactions observed in related dihydrofuran structures) . Bond angles (e.g., 119.7°–120.6° for C—C—C in aromatic systems) and torsion angles (e.g., C6—C1—C2—C3 = -176.2°) provide structural validation .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does the stereochemistry at the R-configuration influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : The R-configuration dictates spatial orientation of the bromo and methyl groups, affecting steric hindrance and electronic distribution. For example:

  • Reactivity : The R-enantiomer may exhibit slower nucleophilic substitution due to hindered access to the bromo site compared to the S-form.
  • Biological Interactions : Molecular docking studies can predict binding affinity to enzymes or receptors. Fluorinated analogs (e.g., ) show that stereochemistry modulates hydrogen bonding and hydrophobic interactions, which can be validated via mutagenesis assays .

Q. What strategies can resolve contradictions in catalytic efficiency data across studies involving this compound?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions or impurities. Systematic approaches include:

  • Control Experiments : Replicate reactions under standardized conditions (solvent purity, temperature, catalyst loading).
  • Advanced Characterization : Use X-ray photoelectron spectroscopy (XPS) to detect trace impurities (e.g., residual metals) or synchrotron XRD to identify polymorphic crystal forms affecting reactivity .
  • Computational Modeling : DFT calculations can predict transition states and compare energy barriers between enantiomers .

Q. How do intermolecular interactions (e.g., halogen bonding) influence the solid-state properties of this compound?

  • Methodological Answer : Br⋯Br contacts (3.45 Å) and C—H⋯O interactions stabilize crystal packing, as observed in analogous dihydrofuran structures . These interactions affect melting points, solubility, and mechanical stability. Hirshfeld surface analysis quantifies interaction contributions, while thermal gravimetry (TGA) correlates stability with packing efficiency .

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